

Application Notes and Protocols for (R)-VT104 In Vitro Assays

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Compound of Interest

Compound Name: (R)-VT104

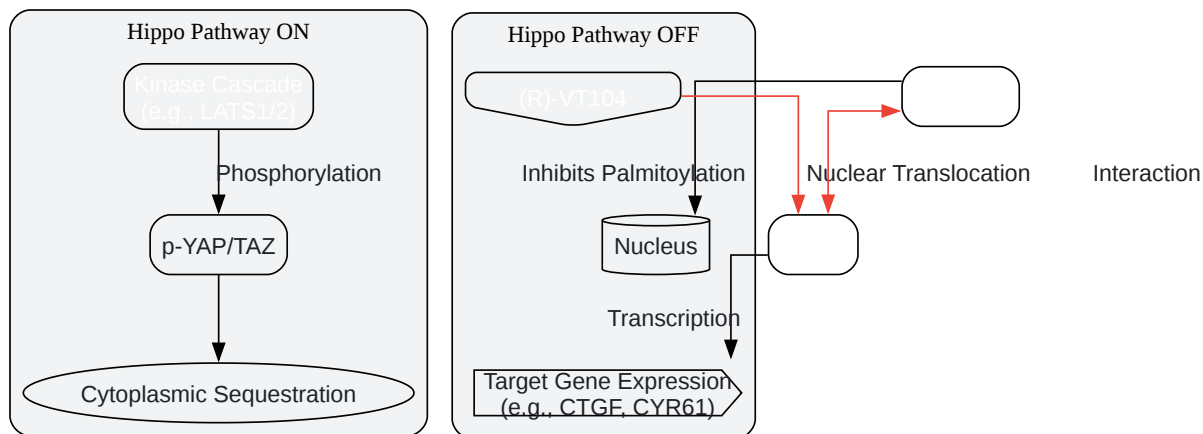
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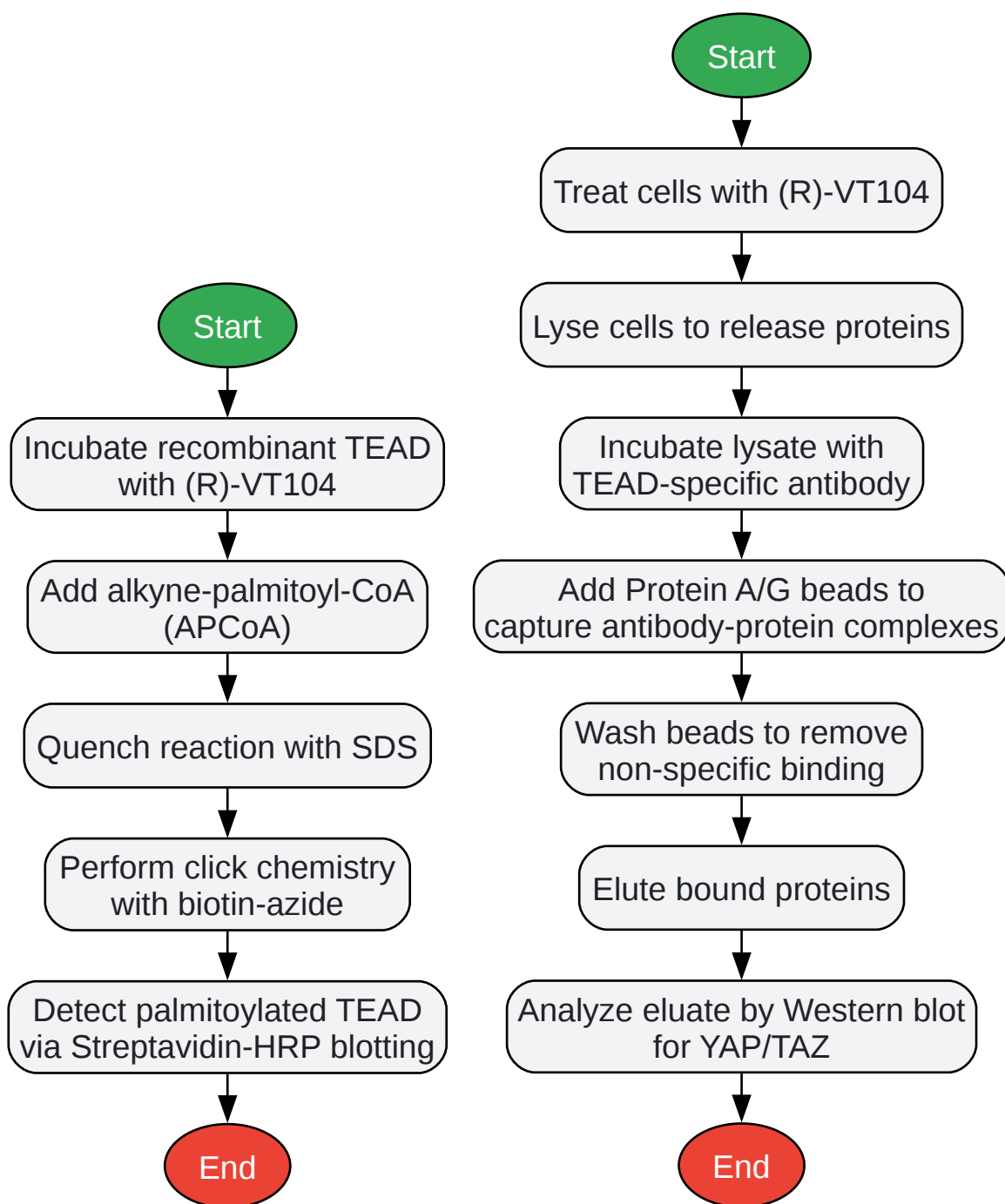
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(R)-VT104, a potent and selective small molecule inhibitor, targets the TEA Domain (TEAD) family of transcription factors by preventing their auto-palmitoylation. This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, key effectors of the Hippo signaling pathway.[1][2][3] The aberrant activation of the Hippo pathway is a known driver in various cancers, making **(R)-VT104** a valuable tool for cancer research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **(R)-VT104**.

Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration.[4] In instances of pathway inactivation, such as through mutations in the NF2 gene, unphosphorylated YAP and TAZ translocate to the nucleus.[2][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[2][5] **(R)-VT104** exerts its effect by binding to the central lipid pocket of TEAD, thereby inhibiting its auto-palmitoylation, a post-translational modification essential for the YAP/TAZ-TEAD interaction.[2][3]





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